Cas no 1807919-93-2 ((3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride)
(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (3R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol;dihydrochloride
- (3R)-4-(Ethyl((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)pyrrolidin-3-ol dihydrochloride
- (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride
- EN300-190293
- (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-oldihydrochloride
- 1807919-93-2
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- Inchi: 1S/C10H18N4O2.2ClH/c1-3-14(8-4-11-5-9(8)15)6-10-13-12-7(2)16-10;;/h8-9,11,15H,3-6H2,1-2H3;2*1H/t8?,9-;;/m1../s1
- InChI Key: YDLNBPJFOGIRQR-DPHXLZRASA-N
- SMILES: Cl.Cl.O[C@@H]1CNCC1N(CC1=NN=C(C)O1)CC
Computed Properties
- Exact Mass: 298.0963313g/mol
- Monoisotopic Mass: 298.0963313g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.4Ų
(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-190293-1.0g |
(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride |
1807919-93-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-190293-0.05g |
(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride |
1807919-93-2 | 0.05g |
$663.0 | 2023-09-18 | ||
| Enamine | EN300-190293-0.1g |
(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride |
1807919-93-2 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-190293-0.25g |
(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride |
1807919-93-2 | 0.25g |
$1236.0 | 2023-09-18 | ||
| Enamine | EN300-190293-0.5g |
(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride |
1807919-93-2 | 0.5g |
$1947.0 | 2023-09-18 | ||
| Enamine | EN300-190293-1g |
(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride |
1807919-93-2 | 1g |
$2496.0 | 2023-09-18 | ||
| Enamine | EN300-190293-2.5g |
(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride |
1807919-93-2 | 2.5g |
$4892.0 | 2023-09-18 | ||
| Enamine | EN300-190293-5g |
(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride |
1807919-93-2 | 5g |
$7238.0 | 2023-09-18 | ||
| Enamine | EN300-190293-10g |
(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride |
1807919-93-2 | 10g |
$10732.0 | 2023-09-18 |
(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride
Research Brief on (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride (CAS: 1807919-93-2)
In recent years, the compound (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride (CAS: 1807919-93-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole and pyrrolidine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, mechanism of action, and potential clinical applications.
The synthesis of (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride involves a multi-step process that ensures high enantiomeric purity and yield. Recent advancements in synthetic methodologies have focused on optimizing the reaction conditions to improve scalability and reduce byproduct formation. Notably, the use of chiral auxiliaries and asymmetric catalysis has been instrumental in achieving the desired stereochemistry, which is critical for the compound's biological activity.
Pharmacological studies have elucidated the compound's mechanism of action, revealing its affinity for specific receptor subtypes, including G protein-coupled receptors (GPCRs) and ion channels. Preclinical data indicate that (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride exhibits potent inhibitory effects on certain signaling pathways implicated in inflammatory and neurodegenerative diseases. These findings have spurred further investigation into its therapeutic potential, with ongoing studies exploring its efficacy in animal models of Parkinson's disease and multiple sclerosis.
In addition to its therapeutic applications, the compound has also been evaluated for its pharmacokinetic properties. Recent studies have demonstrated favorable bioavailability and metabolic stability, with minimal off-target effects observed in vitro and in vivo. These attributes position (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride as a promising candidate for further drug development. However, challenges such as optimizing its blood-brain barrier permeability and reducing potential drug-drug interactions remain areas of active research.
Looking ahead, the integration of computational modeling and high-throughput screening techniques is expected to accelerate the discovery of derivatives with enhanced potency and selectivity. Collaborative efforts between academia and industry are also underway to translate these findings into clinical trials, with the ultimate goal of developing novel therapeutics for unmet medical needs. This research brief underscores the importance of continued investment in the study of (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride and its analogs, as they hold significant promise for advancing the field of chemical biology and medicine.
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